1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione
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Overview
Description
1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione is a compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione typically involves the reaction between 3-methyl-1-phenylpyrazol-5-one and butane-1,3-dione. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione can be compared with other pyrazolone derivatives, such as:
- 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 5-Amino-3-methyl-1-phenylpyrazole
- 5-Hydroxy-1-methyl-1H-pyrazole These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct reactivity and potential applications .
Properties
CAS No. |
87100-61-6 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3 |
InChI Key |
WNGRXUQETAVNOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CC(=O)C |
Origin of Product |
United States |
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